4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as the target compound) is a synthetic pyrrol-2-one derivative with a complex polycyclic architecture. Its structure features:
- A 4-bromophenyl substituent at position 5, contributing halogen bonding and steric bulk.
- A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination.
- A 3-(4-morpholinyl)propyl chain at position 1, enhancing solubility via the morpholine moiety and modulating pharmacokinetic properties .
This compound belongs to a class of molecules designed for structure-activity relationship (SAR) studies, particularly in medicinal chemistry and drug discovery, where pyrrol-2-one scaffolds are explored for bioactivity against targets like kinases or GPCRs .
Properties
Molecular Formula |
C28H31BrN2O5 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31BrN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+ |
InChI Key |
CEBGOYUWTBODAI-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the allyloxy and methylbenzoyl intermediates, followed by their coupling with bromophenyl and morpholinyl groups under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler aromatic compounds .
Scientific Research Applications
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrrol-2-one Derivatives
The target compound shares its core 1,5-dihydro-2H-pyrrol-2-one scaffold with several synthesized analogs. Key structural variations and their implications are summarized below:
Substituent Variations at Position 4 (Aroyl Group)
Analysis : The target’s allyloxy group distinguishes it from analogs with halogenated or alkylated aroyl groups. Allyloxy may confer intermediate polarity compared to CF3O (more polar) or tert-butyl (less polar), balancing solubility and membrane permeability.
Substituent Variations at Position 1 (N1-Alkyl Chain)
Analysis : The morpholinylpropyl chain in the target compound likely improves solubility compared to hydroxypropyl or methoxypropyl analogs, as morpholine’s tertiary amine can form stable salts and enhance water solubility.
Structure-Activity Relationship (SAR) Trends
Evidence from related compounds reveals critical SAR insights:
Electron-Withdrawing Groups (EWGs) : Analogs with CF3 (e.g., Compound 25, m/z 420.1573) exhibit enhanced binding to hydrophobic pockets in enzymatic assays, attributed to strong electron-withdrawing effects .
Halogen Substituents : The 4-bromophenyl group in the target compound mirrors bioactivity trends seen in 4-chlorophenyl derivatives (e.g., Compound 51), where halogens improve target affinity via van der Waals interactions .
Morpholine Derivatives : Compounds with morpholine-based side chains (e.g., the target) show superior pharmacokinetic profiles compared to hydroxypropyl analogs, as demonstrated in solubility assays .
Physical and Chemical Properties
Notes:
- The target’s morpholinylpropyl chain likely elevates solubility compared to analogs with hydroxypropyl or methoxypropyl chains.
- The absence of strong EWGs (e.g., CF3) in the target may reduce metabolic degradation rates compared to Compound 23 .
Biological Activity
The compound 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C27H30BrN2O4
- Molecular Weight : Approximately 482.45 g/mol
- IUPAC Name : this compound
The compound features a pyrrol-2-one core, which is a common scaffold in biologically active compounds. Its unique structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Antitumor Activity :
- Preliminary studies suggest potential anticancer properties, particularly through interactions with specific molecular targets involved in cancer cell proliferation.
- The compound may inhibit the growth of cancer cells by modulating pathways related to apoptosis and cell cycle regulation.
-
Antibacterial Properties :
- The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis.
- Its effectiveness can be attributed to the structural features that facilitate binding to bacterial enzymes or receptors.
-
Enzyme Inhibition :
- Studies have demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
The biological effects of the compound are primarily mediated through its interaction with specific enzymes and receptors. For instance, it may bind to AChE, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one | Contains benzyloxy instead of allyloxy | Different substituents on the aromatic rings may affect biological activity |
| 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one | Features a methoxy group on one aromatic ring | Variation in substituents can lead to different pharmacological profiles |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Allyloxy Group : Introduced via etherification reactions.
- Benzoylation : Achieved through Friedel-Crafts acylation.
- Bromination : Incorporation of the bromophenyl group using brominating agents.
- Cyclization : Formation of the pyrrol-2-one ring through reactions involving amines and carbonyl compounds.
Case Studies
A study conducted by researchers exploring the pharmacological potential of similar compounds found that those bearing the pyrrolidine core exhibited notable anti-inflammatory and anticancer activities. The findings indicated that modifications on the phenolic rings significantly impacted their biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
